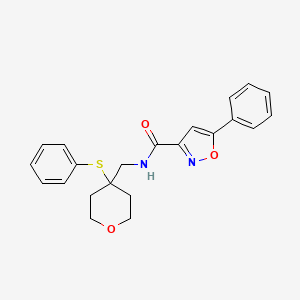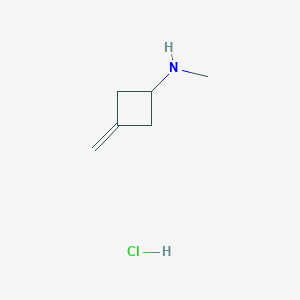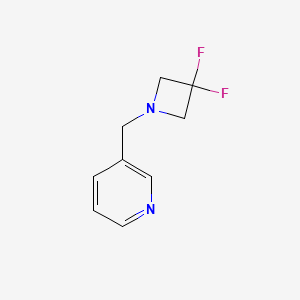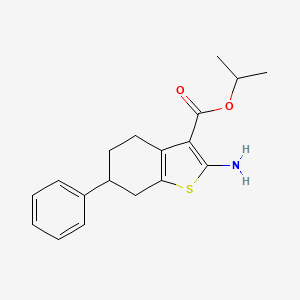
5-phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide is an organic compound with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions::
The synthesis of this compound often involves the use of intermediate products that are built up step by step through a series of chemical reactions. Starting materials typically include isoxazole derivatives and phenylthio tetrahydro-2H-pyran intermediates. These are combined through nucleophilic substitution reactions.
In industrial settings, large-scale production of this compound requires precise control of reaction conditions, such as temperature, pressure, and pH levels. Catalysts may also be employed to enhance reaction efficiency and yield. Continuous flow reactors are sometimes used to streamline the production process and maintain consistency.
Chemical Reactions Analysis
Types of Reactions It Undergoes::
5-phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide can undergo various chemical reactions including oxidation, reduction, and substitution reactions.
Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminium hydride), and nucleophiles for substitution reactions (e.g., sodium hydride).
The major products formed depend on the specific reactions and conditions used. For instance, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions could yield different hydrogenated products.
Scientific Research Applications
This compound has diverse applications across various scientific disciplines:
Chemistry::In synthetic organic chemistry, it serves as a building block for the construction of more complex molecules.
It is studied for its potential biological activities, including antibacterial and antifungal properties.
Researchers investigate its potential therapeutic effects, particularly in designing new drug candidates for various diseases.
In the industrial sector, it may be utilized in the development of new materials with unique properties.
Mechanism of Action
Mechanism of Action::
The exact mechanism by which this compound exerts its effects can vary depending on its application. Generally, it interacts with specific molecular targets in cells, altering biochemical pathways and cellular functions.
Potential molecular targets include enzymes, receptors, and nucleic acids. The compound can modulate these targets, leading to various biological outcomes.
Comparison with Similar Compounds
5-phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide can be compared to similar compounds to highlight its uniqueness.
Similar Compounds::Some compounds with similar structural motifs include other isoxazole derivatives and pyran-based molecules
This article should serve as a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Is there anything else you need help with?
Properties
IUPAC Name |
5-phenyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c25-21(19-15-20(27-24-19)17-7-3-1-4-8-17)23-16-22(11-13-26-14-12-22)28-18-9-5-2-6-10-18/h1-10,15H,11-14,16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNAHGPLDLZTID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(1-Ethylsulfonyl-2,3-dihydroindol-5-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2767926.png)
![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2767929.png)
![2,2-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2767930.png)

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2767933.png)

![2-[4-(furan-2-carbonyl)piperazin-1-yl]-8-{[3-(trifluoromethyl)phenyl]methoxy}quinoline](/img/structure/B2767937.png)

![3-(4-methoxybenzamido)-N-(2-methoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2767939.png)

![N-[(4-fluorophenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2767941.png)
![2-[5-(4-Methoxybenzoyl)-2-thienyl]acetonitrile](/img/structure/B2767942.png)
![(E)-ethyl 2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2767944.png)
